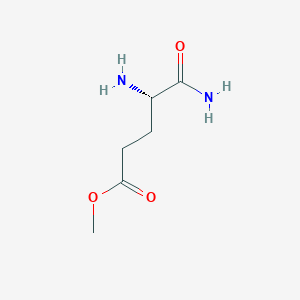H-Glu(Ome)-Nh2 HCl
CAS No.:
Cat. No.: VC13456318
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12N2O3 |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate |
| Standard InChI | InChI=1S/C6H12N2O3/c1-11-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3,(H2,8,10)/t4-/m0/s1 |
| Standard InChI Key | RIHQXJOXJCGWRD-BYPYZUCNSA-N |
| Isomeric SMILES | COC(=O)CC[C@@H](C(=O)N)N |
| SMILES | COC(=O)CCC(C(=O)N)N |
| Canonical SMILES | COC(=O)CCC(C(=O)N)N |
Introduction
Chemical Structure and Nomenclature
H-Glu(Ome)-Nh₂ HCl is a glutamic acid derivative where the γ-carboxyl group is methylated (Ome = methyl ester), and the α-amino group is converted to an amide (NH₂). The hydrochloride salt enhances stability and solubility. Its IUPAC name is (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride .
Key Structural Features:
Synthesis and Industrial Production
The synthesis of H-Glu(Ome)-Nh₂ HCl involves two primary steps: esterification and amide formation.
Synthesis Pathway:
-
Esterification:
-
Amide Formation:
Industrial-Scale Production:
| Parameter | Details |
|---|---|
| Solvent | Ethyl acetate or methanol |
| Purification | Crystallization or chromatography |
| Yield | >85% (as per optimized protocols) |
Physical and Chemical Properties
H-Glu(Ome)-Nh₂ HCl exhibits properties critical for its applications in peptide synthesis.
Key Properties:
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO, sparingly soluble in water |
| Storage | -20°C to prevent degradation |
| pKa | ~15.74 (predicted) |
| Stability | Stable under dry, cool conditions; sensitive to moisture |
Applications in Research and Drug Development
Peptide Synthesis
H-Glu(Ome)-Nh₂ HCl serves as a building block in solid-phase peptide synthesis (SPPS). Its methyl ester and amide groups prevent unwanted side reactions during coupling steps .
Example Use Case:
-
Antibody-Drug Conjugates (ADCs):
Proteolysis Targeting Chimeras (PROTACs)
Similar glutamic acid derivatives are used in PROTACs to induce protein degradation. H-Glu(Ome)-Nh₂ HCl’s stability and reactivity make it a candidate for such applications .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation | Wear gloves and protective clothing |
| Eye Irritation | Use eyeshields |
| Respiratory Irritation | Use N95/P1 respirators in poorly ventilated areas |
Comparative Analysis with Related Compounds
H-Glu(Ome)-Nh₂ HCl differs from other glutamic acid derivatives in its functional groups and applications.
| Compound | Structure | Key Application |
|---|---|---|
| H-Glu(OtBu)-Nh₂ HCl | tert-Butyl ester, amide | Non-cleavable ADC linkers |
| H-Glu(OMe)-OMe.HCl | Dimethyl ester | Intermediate in peptide synthesis |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume